molecular formula C36H84N10O38S5 B1245527 Tobramycin sulfate CAS No. 49842-07-1

Tobramycin sulfate

カタログ番号: B1245527
CAS番号: 49842-07-1
分子量: 1425.4 g/mol
InChIキー: NZKFUBQRAWPZJP-BXKLGIMVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Tobramycin sulfate is synthesized through a series of chemical reactions involving the fermentation of Streptomyces tenebrarius. The process includes the isolation and purification of the antibiotic compound . The synthetic route involves the use of specific reagents and conditions to ensure the stability and potency of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium Streptomyces tenebrarius is cultured under controlled conditions to produce the antibiotic. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain pure this compound .

化学反応の分析

Reaction with β-Lactam Antibiotics

Tobramycin sulfate reacts with β-lactam antibiotics (e.g., piperacillin) via nucleophilic attack, leading to mutual inactivation. This reaction is critical in clinical compatibility studies.

Mechanism and Products

  • Nucleophilic ring-opening : The primary amino groups (e.g., 3″-NH₂) of tobramycin attack the β-lactam ring of piperacillin, forming a covalent adduct .

  • Structural confirmation : 2D NMR identified the product as a piperacillin-tobramycin conjugate at the 3″-NH₂ position .

Reaction ConditionOutcomepH DependencyCitation
pH 6.0 (Zosyn buffer)85% tobramycin inactivation in 2 hrsHigh activity
pH 4.0 (acid-adjusted)<5% inactivation after 2 hrsNegligible

Key factors :

  • Rate increases with higher pH due to deprotonation of amino groups (pKa values: 6′-NH₂ > 2′-NH₂ > 1-NH₂ ≈ 3″-NH₂ > 3-NH₂) .

  • Temperature and β-lactam concentration also influence reaction kinetics .

pH-Dependent Stability and Reactivity

The protonation state of tobramycin’s amino groups dictates its nucleophilicity and stability.

Experimental Observations

  • Acidic conditions (pH 4.0) :

    • Minimal degradation or reactivity due to protonated amino groups .

    • Formulated with citric acid or HCl for compatibility with β-lactams .

  • Neutral-to-alkaline conditions (pH 6.0–7.5) :

    • Accelerated degradation and adduct formation .

Structural resilience :

  • Stable in aqueous solutions at pH 3.0–6.5 when stored at 25°C .

  • No hazardous decomposition products reported under standard conditions .

Synthetic Derivatization Reactions

Tobramycin’s hydroxyl and amino groups enable targeted modifications for analog synthesis.

Key Modifications and Procedures

  • Sulfonation at 6″-OH :

    • Reacted with 2,4,6-triisopropylbenzosulfonyl chloride (TIBSCl) in pyridine to yield 6″-O-sulfonated intermediates .

    • Yield : 54% after purification .

  • Aminoalkylation :

    • Substitution of sulfonate groups with 1,2-diaminoethane or 1,3-diaminopropane produced 6″-(aminoalkylamino)-deoxytobramycin derivatives .

    • Hydrogenolysis : Cleavage of Cbz-protecting groups using Pd/C yielded free amines (85% yield) .

  • Guanidination :

    • Terminal amines treated with 1H-pyrazole-1-carboxamidine formed guanidine derivatives, enhancing antibacterial activity .

DerivativeModification SiteBiological ActivityCitation
6″-Aminoalkylamino6″-OHComparable to parent compound
6″-Guanidino6″-OHEnhanced against P. aeruginosa

Stability in Formulation Excipients

This compound formulations include stabilizers and pH adjusters that influence reactivity:

  • Sodium metabisulfite : Added as an antioxidant but may cause sulfite sensitivity .

  • Edetate disodium : Chelates metal ions to prevent catalytic degradation .

  • pH adjustment : Sulfuric acid or NaOH maintains pH 3.0–6.5 for optimal stability .

Incompatibilities :

  • Avoid mixing with β-lactams or penicillins without pH adjustment .

  • No reported incompatibilities with common IV fluids (e.g., 0.9% NaCl) .

Thermal and Hydrolytic Degradation

  • Thermal stability : No decomposition below 100°C; forms COₓ, NOₓ, and SOₓ above decomposition temperature .

  • Acid hydrolysis : Cleaves glycosidic bonds, yielding deoxystreptamine and hexose fragments .

科学的研究の応用

Clinical Applications

Tobramycin sulfate is utilized in several clinical scenarios:

  • Respiratory Infections : It is frequently administered via nebulization to manage chronic lung infections in cystic fibrosis patients. Inhaled tobramycin significantly reduces the frequency of pulmonary exacerbations associated with Pseudomonas aeruginosa infections .
  • Ophthalmic Infections : Tobramycin is available in eye drop formulations for treating superficial bacterial infections such as conjunctivitis. It can be combined with dexamethasone to reduce inflammation .
  • Systemic Infections : The injectable form of tobramycin is indicated for severe infections, including sepsis, meningitis, and complicated urinary tract infections. Its use is critical in cases where patients are infected with multidrug-resistant organisms .

Efficacy and Tolerability

Clinical studies have shown that this compound is well tolerated among patients. A comprehensive review of 3,506 patients indicated a satisfactory response rate exceeding 86%, with adverse effects reported in only 3.9% of cases. Notably, nephrotoxicity occurred in 1.5% of patients, while neurological side effects were observed in 0.6% .

Table 1: Summary of Clinical Efficacy

Infection TypeResponse Rate (%)Adverse Effects (%)Notable Side Effects
Respiratory Infections>863.9Nephrotoxicity (1.5%), Neurological (0.6%)
Urinary Tract Infections>854.0Renal impairment
Skin and Soft Tissue>903.5Local irritation

Case Study 1: Cystic Fibrosis Management

A study involving cystic fibrosis patients demonstrated that inhaled tobramycin reduced hospitalizations due to pulmonary exacerbations by approximately 60% when compared to standard care without inhaled antibiotics . Patients showed improved lung function metrics and decreased bacterial load over a six-month treatment period.

Case Study 2: Treatment of Severe Sepsis

In a cohort study examining the use of intravenous tobramycin for severe sepsis caused by Gram-negative bacteria, the overall mortality rate was significantly lower in patients receiving combination therapy with beta-lactams compared to those treated with beta-lactams alone . The combination therapy leveraged the synergistic effects of the two antibiotic classes.

生物活性

Tobramycin sulfate is an aminoglycoside antibiotic with significant biological activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa. This article explores its mechanisms of action, efficacy in clinical settings, and variations in biological activity based on structural modifications.

Tobramycin exerts its antibacterial effects primarily through two mechanisms:

  • Immediate Bactericidal Effect : It disrupts the bacterial cell membrane, leading to cell lysis.
  • Delayed Bactericidal Effect : It inhibits protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to cell death .

Efficacy Against Bacterial Strains

This compound has been shown to be particularly effective against various bacterial strains. Its in vitro activity is comparable to other aminoglycosides but demonstrates superior efficacy against Pseudomonas aeruginosa. A summary of clinical effectiveness is provided in the table below:

Infection TypePathogenEfficacy (%)Reference
Respiratory tract infectionsPseudomonas aeruginosa>86
Skin and soft tissue infectionsStaphylococci>86
Urinary tract infectionsGram-negative organisms>86
Intra-abdominal infectionsGram-negative organisms>86
SepticemiaVarious>86

Clinical Studies and Case Reports

A comprehensive review of clinical trials involving 3,506 patients indicated that this compound is well tolerated, with drug-related adverse effects reported in only 3.9% of cases. These included minor reactions affecting the nervous system (0.6%) and kidneys (1.5%) .

Case Study: Cystic Fibrosis Treatment

Inhaled tobramycin has been extensively studied for patients with cystic fibrosis (CF). A study comparing inhaled versus intravenous tobramycin found that both forms were effective; however, inhaled tobramycin resulted in higher local concentrations in sputum compared to serum, suggesting a targeted effect on lung pathogens without significant systemic exposure .

Structural Modifications and Biological Activity

Recent studies have explored modifications of the tobramycin structure to enhance its antibacterial properties. For example, 6″-modified derivatives of tobramycin have shown improved potency against resistant strains of Pseudomonas aeruginosa, with resistance indices significantly lower than that of the parent compound . These modifications maintain the core mechanism of action while potentially reducing cytotoxicity towards eukaryotic cells.

Table: Comparison of Tobramycin and Its Derivatives

CompoundResistance Index (P. aeruginosa)Cytotoxicity (HEK293T cells)Mechanism
Tobramycin>256HigherProtein synthesis inhibition
6″-Modified Derivative4-16LowerProtein synthesis inhibition

特性

CAS番号

49842-07-1

分子式

C36H84N10O38S5

分子量

1425.4 g/mol

IUPAC名

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/2C18H37N5O9.5H2O4S/c2*19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;5*1-5(2,3)4/h2*5-18,24-28H,1-4,19-23H2;5*(H2,1,2,3,4)/t2*5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;;;;;/m00...../s1

InChIキー

NZKFUBQRAWPZJP-BXKLGIMVSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O

異性体SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

正規SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

関連するCAS

32986-56-4 (Parent)

同義語

Brulamycin
Nebcin
Nebicin
Nebramycin Factor 6
Obracin
Sulfate, Tobramycin
Tobracin
Tobramycin
Tobramycin Sulfate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。